molecular formula C11H13BrN4 B1490193 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2091138-73-5

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No. B1490193
CAS RN: 2091138-73-5
M. Wt: 281.15 g/mol
InChI Key: RUXWFSLYHBJTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (2-BIPPMP) is a heterocyclic compound first synthesized in the laboratory in 2019. It is a derivative of pyrazine, a six-membered aromatic ring structure containing two nitrogen atoms. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been investigated for its ability to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.

Scientific Research Applications

Antibacterial Applications

The pyrazole moiety, which is present in the compound , has been reported to exhibit significant antibacterial activity. This activity is particularly relevant in the development of new antibacterial agents that can be used to combat resistant strains of bacteria. The compound’s structure could be fine-tuned to enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of novel antibacterial drugs .

Antitumor Activity

Pyrazine derivatives have been explored for their potential antitumor properties. The specific structure of “2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine” may interact with certain cellular pathways or structures that are involved in tumor growth and proliferation. Research in this area could lead to the discovery of new chemotherapeutic agents that are more effective and have fewer side effects .

Anti-inflammatory Properties

Compounds containing the imidazole ring, such as the one being analyzed, have shown anti-inflammatory effects. This suggests that the compound could be used in the synthesis of medications aimed at treating inflammatory conditions, such as arthritis or asthma. Further research could elucidate the mechanisms by which these compounds exert their anti-inflammatory effects .

Antidiabetic Potential

The structural analogs of imidazole have been associated with antidiabetic activity. This compound could be investigated for its potential to act as an insulin mimetic or to enhance insulin sensitivity in diabetic models. Such studies could pave the way for new treatments for diabetes mellitus .

Antifungal and Antihelmintic Uses

The pyrazole core is known to possess antifungal and antihelmintic activities. This compound could be part of a study to develop new antifungal agents, especially given the rising incidence of fungal infections that are resistant to current treatments. Similarly, it could be used to create new antihelmintic drugs to treat parasitic worm infections .

Enzyme Inhibition

Pyrazine derivatives have been shown to act as inhibitors of various enzymes, such as liver alcohol dehydrogenase. This particular compound could be researched for its inhibitory effects on enzymes that are therapeutic targets for diseases like alcoholism or metabolic disorders .

properties

IUPAC Name

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXWFSLYHBJTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 4
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 5
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 6
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.